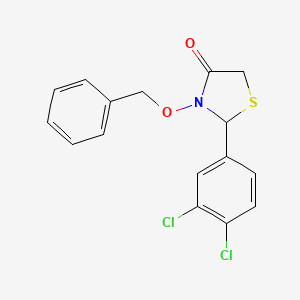
3-(Benzyloxy)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorobenzaldehyde with benzyloxyamine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The benzyloxy and dichlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazolidinones with various functional groups.
Scientific Research Applications
3-(Benzyloxy)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-2-phenyl-1,3-thiazolidin-4-one
- 3-(Benzyloxy)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 3-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidin-4-one
Uniqueness
3-(Benzyloxy)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both benzyloxy and dichlorophenyl groups, which confer distinct chemical properties and potential biological activities. The dichlorophenyl group, in particular, enhances its potential as an antimicrobial and anti-inflammatory agent compared to similar compounds with different substituents.
Properties
CAS No. |
921611-03-2 |
|---|---|
Molecular Formula |
C16H13Cl2NO2S |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-phenylmethoxy-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13Cl2NO2S/c17-13-7-6-12(8-14(13)18)16-19(15(20)10-22-16)21-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
InChI Key |
GNVMQSCZKNCLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=C(C=C2)Cl)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















